molecular formula C10H12INO2 B8803908 Methyl 2-amino-4-ethyl-5-iodobenzoate CAS No. 912575-12-3

Methyl 2-amino-4-ethyl-5-iodobenzoate

Cat. No. B8803908
M. Wt: 305.11 g/mol
InChI Key: OIBPTMQZJAJFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-ethyl-5-iodobenzoate” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The “methyl” indicates a methyl group (-CH3) attached to the molecule, “2-amino” suggests an amino group (-NH2) at the 2nd position on the benzene ring, “4-ethyl” indicates an ethyl group (-C2H5) at the 4th position, and “5-iodo” means an iodine atom at the 5th position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the aforementioned groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. For example, the amino group might participate in reactions involving nucleophilic substitution, while the iodine atom could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling point .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes wearing appropriate personal protective equipment and avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

CAS RN

912575-12-3

Product Name

Methyl 2-amino-4-ethyl-5-iodobenzoate

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-amino-4-ethyl-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3

InChI Key

OIBPTMQZJAJFHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1I)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-ethyl-benzoic acid methyl ester (500 mg, 2.79 mmol) in EtOH (2 mL) were added Ag2SO4 (868.15 mg, 2.79 mmol) and I2 (708.1 mg, 2.79 mmol) and the resultant mixture was stirred at r.t. for 3 h. The reaction mixture was filtered and the solvent was removed in vacuo. The residue was dissolved in EtOAc and the organic phase was washed with 1M Na2S2O3 and sat. aq NaHCO3. The solvent was removed in vacuo and the orange oil was purified by flash chromatography (silica gel, hexanes→4:1 hexanes:EtOAc) to provide the title compound (620 mg, 73%) as an orange solid. ESI-MS: m/z 306.2 [M+H]+, rt 6.03 min
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
708.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
868.15 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.